trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4: is a synthetic compound known for its unique chemical structure and properties. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. The compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methylsulfonate group attached to a piperidine ring. The “d4” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen.
Preparation Methods
The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is added through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the Methylsulfonate Group: The methylsulfonate group is introduced through a sulfonation reaction.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through a deuterium exchange reaction.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 can be compared with other similar compounds, such as:
trans 1-Benzyl-4-(4-fluorophenyl)piperidine: Lacks the methylsulfonate group, which may affect its chemical reactivity and biological activity.
trans 1-Benzyl-4-(4-chlorophenyl)-3-methylsulfonatepiperidine: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical properties and interactions.
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylpiperidine: Lacks the sulfonate group, which may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of deuterium atoms, which can enhance its stability and provide unique properties for research applications.
Properties
IUPAC Name |
[[(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethyl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1/i12D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQMOLEYNRWBF-WGBHLSGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OS(=O)(=O)C)C3=CC=C(C=C3)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.